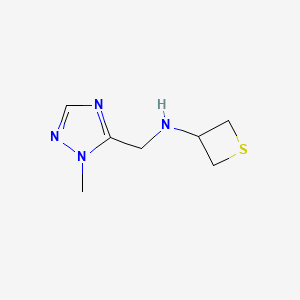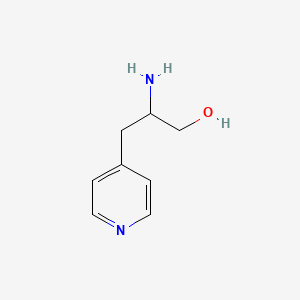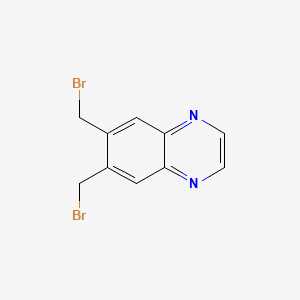
6,7-Bis(bromomethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(bromomethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a benzene ring fused with a pyrazine ring. These compounds are known for their broad spectrum of biological activities and applications in material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(bromomethyl)quinoxaline typically involves the bromination of 6,7-dimethylquinoxaline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require a controlled temperature to ensure selective bromination at the methyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Bis(bromomethyl)quinoxaline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as amino, thiol, or alkoxy groups .
Aplicaciones Científicas De Investigación
6,7-Bis(bromomethyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 6,7-Bis(bromomethyl)quinoxaline involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with DNA, causing changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethylquinoxaline: The precursor to 6,7-Bis(bromomethyl)quinoxaline, which lacks the bromine atoms.
6,7-Dichloroquinoxaline: A similar compound where the methyl groups are replaced by chlorine atoms.
6,7-Diethoxyquinoxaline: A derivative with ethoxy groups instead of bromomethyl groups.
Uniqueness
This compound is unique due to the presence of bromomethyl groups, which provide specific reactivity and enable the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H8Br2N2 |
|---|---|
Peso molecular |
315.99 g/mol |
Nombre IUPAC |
6,7-bis(bromomethyl)quinoxaline |
InChI |
InChI=1S/C10H8Br2N2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h1-4H,5-6H2 |
Clave InChI |
LLMVHWHQWQENCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C(C(=CC2=N1)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
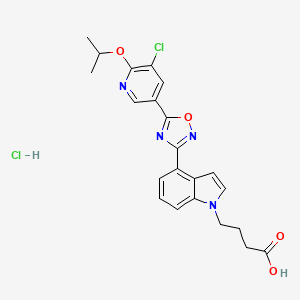
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)

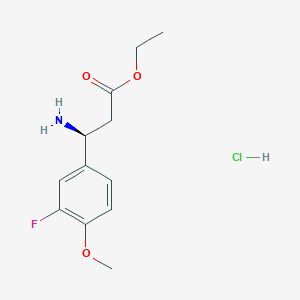
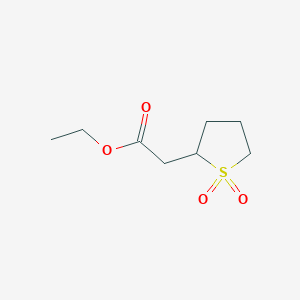
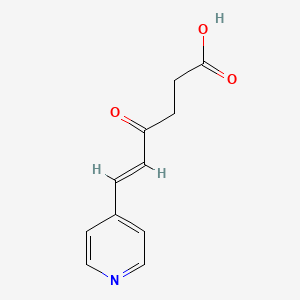
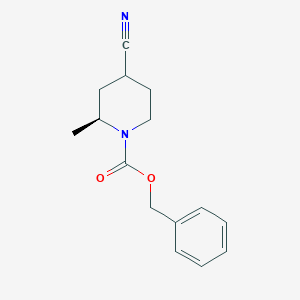
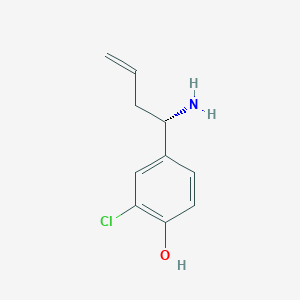
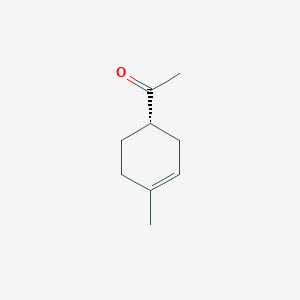
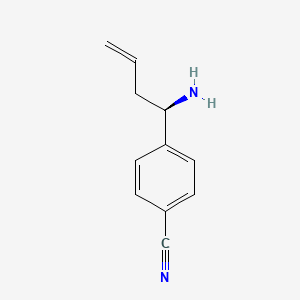
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
